4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione
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Overview
Description
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group attached to a benzyl moiety, combined with a thiomorpholinedione core, imparts distinct chemical and physical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, mood, and inflammation .
Mode of Action
It is believed to interact with its target, fatty-acid amide hydrolase 1, leading to changes in the enzyme’s activity . This interaction could potentially alter the levels of endocannabinoids, thereby influencing various physiological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of fatty acid amides and endocannabinoids . By inhibiting Fatty-acid amide hydrolase 1, the compound could potentially disrupt these pathways, leading to downstream effects on pain sensation, mood, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in the levels of fatty acid amides and endocannabinoids . These changes could potentially influence various physiological processes, including pain sensation, mood, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiomorpholine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzenemethanamine
Uniqueness
4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione stands out due to its unique combination of a trifluoromethyl group and a thiomorpholinedione core. This structural arrangement imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-19-7-11(16)18/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKCFSNBMSIUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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